
3-ethynyl-N-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethynyl group attached to the third carbon of the pyridine ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-methylpyridin-4-amine typically involves the alkylation of pyridin-4-amine with an ethynylating agent. One common method is the reaction of pyridin-4-amine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-ethynyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynyl-N-methylpyridin-4-one.
Reduction: Formation of 3-ethynyl-N-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ethynyl-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the enzyme, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-methylpyridin-4-amine
- 3-nitro-N-methylpyridin-4-amine
- 3-ethynylpyridin-4-amine
Uniqueness
3-ethynyl-N-methylpyridin-4-amine is unique due to the presence of both an ethynyl group and a methyl group on the nitrogen atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-ethynyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-6-10-5-4-8(7)9-2/h1,4-6H,2H3,(H,9,10) |
Clave InChI |
PLFKSCVXTUKFIL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


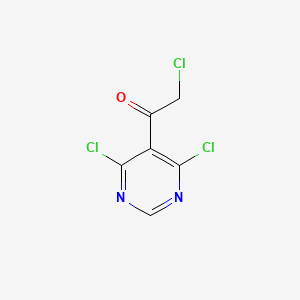
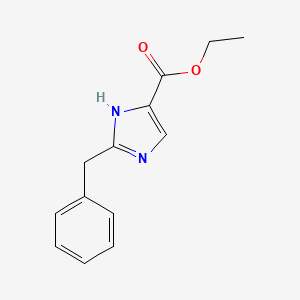
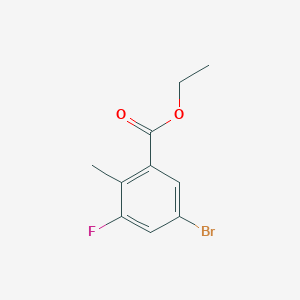

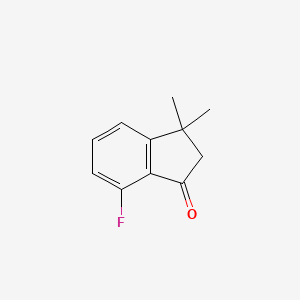
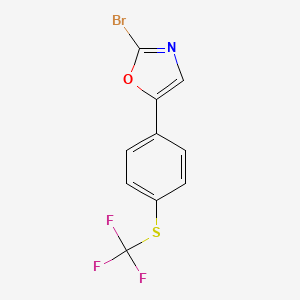
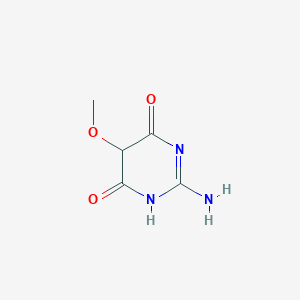
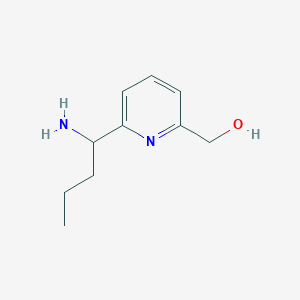
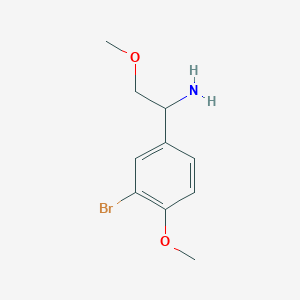
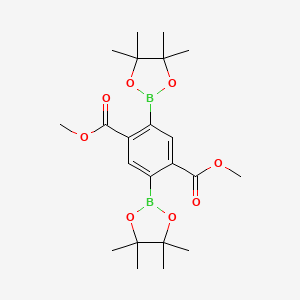

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)

![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
